1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate
Description
1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate is a bifunctional azetidine derivative featuring two distinct azetidine rings: one protected by a tert-butoxycarbonyl (Boc) group at the 1-position and another substituted with a fluorine atom at the 3-position, linked via a carboxylate ester (Figure 1). This compound is likely utilized as a building block in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes or receptors sensitive to conformationally constrained heterocycles .
Properties
IUPAC Name |
tert-butyl 3-(3-fluoroazetidine-1-carbonyl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O4/c1-12(2,3)19-11(17)15-6-9(7-15)18-10(16)14-4-8(13)5-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRARSTLPKRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)N2CC(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of Fluorine: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the azetidine and fluoroazetidine units, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted azetidines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Key Structural Features :
- Boc Protection : The tert-butoxycarbonyl group shields the azetidine nitrogen, preventing unwanted side reactions during multi-step syntheses .
- Fluorine Substituent : The 3-fluoro group on the second azetidine ring may enhance lipophilicity and influence electronic interactions in biological systems .
- Ester Linkage : The carboxylate ester connects the two azetidine moieties, offering a site for hydrolytic cleavage or further functionalization .
Structural Analogues and Substituent Effects
Azetidine derivatives with varying substituents and functional groups are widely explored for their physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
Key Observations:
- Substituent Diversity: The target compound’s fluorine substituent contrasts with electron-withdrawing groups (cyano, mesyloxy) or aromatic moieties (trifluoromethylphenyl) in analogs. Fluorine’s small size and high electronegativity may improve target binding compared to bulkier groups .
- Ring Size : Piperidine analogs (e.g., 1-Boc-3-fluoropiperidine-3-carboxylic acid) exhibit distinct conformational flexibility compared to azetidines, impacting bioavailability and target selectivity .
- Functional Group Reactivity : The mesyloxy group in tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate facilitates nucleophilic displacement reactions, whereas the target compound’s ester linkage offers hydrolytic lability .
Comparison with Analog Syntheses :
- Selenazole-Azetidine Hybrids: Synthesized via [3+2] cycloaddition between α-bromocarbonyl intermediates and selenourea, highlighting the versatility of azetidine cores in forming heterocycles .
- Mesyloxy Derivatives : Prepared by sulfonylation of hydroxylated intermediates, emphasizing the importance of leaving groups in downstream functionalization .
Biological Activity
1-(tert-Butoxycarbonyl)azetidin-3-yl 3-fluoroazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₁₈FNO₄
- Molecular Weight : 273.29 g/mol
- CAS Number : 183062-96-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the azetidine ring structure is significant for binding to these targets, influencing both efficacy and selectivity.
Biological Activity Overview
This compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis, by targeting polyketide synthase (Pks13) pathways .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for further research in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study investigating novel inhibitors against Mycobacterium tuberculosis, derivatives of azetidine compounds were synthesized and evaluated. The results indicated that modifications to the azetidine structure could enhance antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MIC) below 1 μM .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how variations in substituents on the azetidine ring influenced biological activity. For instance, the introduction of fluorine atoms at specific positions was correlated with increased binding affinity to target proteins involved in bacterial metabolism .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
